Thrombin Inhibitors: Compounds with similar structures, specifically incorporating the 2-naphthylsulfonyl and amidinophenylalanine moieties, have shown potent thrombin inhibitory activity [, ]. This suggests that 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, potentially modified to include an amidine group, could be investigated for its anticoagulant properties and potential use in treating thrombosis-related diseases.
Modulators of the Endocannabinoid System: The presence of the piperidinecarboxamide moiety in 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide bears resemblance to known inhibitors of FAAH and MAGL, enzymes involved in the degradation of endocannabinoids [, , ]. This structural similarity suggests that this compound could interact with the endocannabinoid system, potentially influencing physiological processes such as pain perception, appetite regulation, and mood.
CGRP Receptor Modulators: The piperidinecarboxamide moiety is also present in several CGRP receptor antagonists, such as BIBN4096BS [, , ]. These antagonists are being investigated for their potential in treating migraine headaches. While the exact binding mode and structure-activity relationships for CGRP antagonists are complex, the presence of the piperidinecarboxamide moiety in 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide suggests that it could interact with CGRP receptors, potentially acting as an antagonist or agonist.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1